SB 239063 - 193551-21-2

SB 239063

Catalog Number: EVT-282052
CAS Number: 193551-21-2
Molecular Formula: C20H21FN4O2
Molecular Weight: 368.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SB 239063 is a second-generation inhibitor of p38 mitogen-activated protein kinase (MAPK). [, , ] It plays a significant role in scientific research as a tool to investigate the role of the p38 MAPK pathway in various biological processes and disease models. [, , , , , , , ]

Mechanism of Action

SB 239063 is a potent and selective inhibitor of the p38 MAPK pathway. [, , ] It binds to the ATP-binding pocket of p38α and p38β isoforms, preventing the phosphorylation and activation of downstream targets. [, , , ] By inhibiting p38 MAPK activity, SB 239063 disrupts the production of inflammatory cytokines, reduces leukocyte infiltration, and modulates cellular responses to stress and injury. [, , , , , ]

Applications
    • Asthma: SB 239063 significantly reduces airway eosinophilia and inflammatory cytokine production in animal models of asthma. []
    • Chronic Obstructive Pulmonary Disease (COPD): The compound attenuates airway neutrophilia, inflammatory cytokine production, and matrix metalloproteinase-9 activity in COPD models. []
    • Arthritis: It demonstrates anti-inflammatory effects in animal models of arthritis. []
    • Sepsis: SB 239063 protects against septic lung injury by reducing leukocyte infiltration and edema. []
    • Neuroinflammation: It shows neuroprotective effects by reducing microglial activation and inflammatory markers in the brain in models of hepatic encephalopathy. [, ]
    • Cardiac Hypertrophy and Dysfunction: Long-term inhibition of p38 MAPK with SB 239063 improves survival, reduces cardiac hypertrophy and dysfunction, and preserves endothelium-dependent relaxation in a rat model of hypertension. []
    • Myocardial Infarction: While SB 239063 reduces infarct size in mice, its effectiveness in larger animals requires further investigation. [, ]
    • Stroke: It reduces infarct volume and neurological deficits in stroke models. [, ]
    • Parkinson's Disease: SB 239063 prevents nuclear translocation of NF‐κB in the substantia nigra, suggesting a potential therapeutic role. []
    • Diabetic Neuropathy: It prevents the reduction in nerve conduction velocity in diabetic rats. []
    • Bone Loss: It mitigates ovariectomy-induced bone loss in mice by suppressing osteoclastogenesis. []
    • Intestinal Ischemia/Reperfusion Injury: It attenuates lung injury following intestinal ischemia-reperfusion in mice by inhibiting p38 MAPK activation. []
Future Directions
  • Improved Delivery Systems: Developing novel drug delivery systems to enhance the efficacy of SB 239063, such as sustained release formulations, targeted delivery, and nanoparticles, could be explored. [, ]
  • Combination Therapies: Investigating the synergistic effects of SB 239063 in combination with other therapeutic agents for enhanced efficacy. []
  • Further Mechanistic Studies: More in-depth research into the specific molecular mechanisms underlying the effects of SB 239063 in different disease models will contribute to its therapeutic development. []
  • Clinical Translation: Advancing SB 239063 towards clinical trials to evaluate its safety and efficacy in human subjects. []

SB203580

Compound Description: SB203580 is another first-generation pyridinyl imidazole p38 MAPK inhibitor. It is known to interfere with the p38 MAPK pathway, thereby influencing cellular responses to stress and inflammation. []

SB220025

Relevance: Structurally resembling SB 239063, SB220025 also targets the p38 MAPK pathway, inhibiting its activity to mitigate inflammation. []

PD 169316

Compound Description: PD 169316 is a known inhibitor of p38 MAPK. It exhibits anti-inflammatory properties. [, ]

Relevance: PD 169316, like SB 239063, targets the p38 MAPK pathway. Research indicates that while both PD 169316 and SB 239063 inhibit p38, only PD 169316 successfully inhibits carbachol-induced secretion in rabbit lacrimal gland cells. This suggests potential variations in their action on specific p38 isoforms. []

3-(-4-Fluorophenyl)-2-(pyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine

Relevance: Structurally distinct from SB 239063, this compound shares a similar target, the p38 MAPK pathway, and exhibits comparable anti-inflammatory effects. []

BIRB-796

Relevance: Although structurally dissimilar to SB 239063, both BIRB-796 and SB 239063 exert anti-inflammatory effects by inhibiting the p38 MAPK pathway. []

CalBio506126

Relevance: While structurally different from SB 239063, CalBio506126 shares its ability to inhibit p38 MAPK, highlighting their common anti-inflammatory potential. []

SKF 86002

Compound Description: SKF 86002 is a selective inhibitor of the p38 MAPK pathway. It demonstrates efficacy in reducing inflammation and tissue damage in models of acute lung injury. [, ]

Relevance: Sharing a similar target with SB 239063, SKF 86002 acts on the p38 MAPK pathway, contributing to reduced inflammation and tissue damage. Notably, both compounds demonstrate effectiveness in mitigating lung injury, highlighting their therapeutic potential in pulmonary inflammatory conditions. [, ]

R1487

Relevance: Despite a distinct chemical structure compared to SB 239063, R1487 shares its target, the p38 MAPK pathway, suggesting a common mechanism in mitigating inflammation. []

Diminazene Aceturate

Compound Description: Diminazene aceturate is a drug commonly used in veterinary medicine for its anti-parasitic properties. It is effective against certain protozoan infections. []

Relevance: Although structurally unrelated to SB 239063 and acting on different molecular targets, diminazene aceturate serves as a control drug in studies investigating the growth inhibitory effects of various compounds, including SB 239063, on Theileria equi. []

PD0332991 Isethionate

Compound Description: PD0332991 isethionate acts as an inhibitor of extracellular signal-regulated kinases (ERK). It demonstrates efficacy in suppressing the growth of specific parasites. []

Relevance: Although structurally different from SB 239063, PD0332991 isethionate, like SB 239063, displays growth inhibitory effects against the Theileria equi parasite. Notably, SB 239063 exhibits higher potency and a lower IC50 value compared to PD0332991 isethionate in inhibiting Theileria equi growth. []

FR180204

Compound Description: FR180204 is classified as an ERK inhibitor, effectively suppressing ERK activity. It exhibits anti-parasitic properties against specific parasites. [, ]

Relevance: While structurally different from SB 239063, FR180204 shares its ability to inhibit Theileria equi parasite growth, although SB 239063 demonstrates higher potency. Notably, unlike SB203580, which enhances P-gp activity, FR180204 shows no effect on P-gp activity. [, ]

Apigenin

Compound Description: Apigenin is a naturally occurring flavonoid known for its diverse biological activities, including anti-inflammatory and antioxidant properties. It is recognized as a protein kinase C (PKC) inhibitor. []

N-Acetyl Cysteine (NAC)

Compound Description: NAC is a precursor to glutathione, a crucial antioxidant in cells. It is recognized for its antioxidant and mucolytic properties. [, ]

Relevance: Unlike SB 239063, which directly targets p38 MAPK, NAC influences cellular redox balance by boosting glutathione levels. Studies indicate that both NAC and SB 239063 show promise as potential therapeutic agents in managing allergic airway diseases, although their mechanisms of action differ. [, ]

TPCA-1

Compound Description: TPCA-1 acts as a potent and selective inhibitor of IκB kinase β (IKKβ), a critical enzyme involved in the NF-κB pathway. []

Relevance: Different from SB 239063, which targets p38 MAPK, TPCA-1 specifically inhibits IKKβ in the NF-κB pathway. Interestingly, both compounds exhibit potential as anti-inflammatory agents in the context of preterm birth prevention, highlighting their therapeutic relevance in managing inflammatory conditions. []

NEMO Binding Domain Inhibitor (NBDI)

Compound Description: NBDI targets the NEMO binding domain, a key component of the NF-κB signaling pathway, leading to the inhibition of NF-κB activation. []

1-(1,3-Dihydroxyprop-2-yl)-4-(4-Fluorophenyl)-5-[2-Phenoxypyrimidin-4-yl]imidazole (SB-239063AN)

Compound Description: SB-239063AN acts as a potent and selective inhibitor of p38 MAPK, demonstrating efficacy in reducing inflammation and improving endothelial function. []

Relevance: Closely related to SB 239063 in structure and function, SB-239063AN shares its high selectivity for p38 MAPK. Both compounds demonstrate effectiveness in reducing inflammation and improving endothelial dysfunction, suggesting their therapeutic potential in cardiovascular conditions. []

Properties

CAS Number

193551-21-2

Product Name

SB 239063

IUPAC Name

4-[4-(4-fluorophenyl)-5-(2-methoxypyrimidin-4-yl)imidazol-1-yl]cyclohexan-1-ol

Molecular Formula

C20H21FN4O2

Molecular Weight

368.4 g/mol

InChI

InChI=1S/C20H21FN4O2/c1-27-20-22-11-10-17(24-20)19-18(13-2-4-14(21)5-3-13)23-12-25(19)15-6-8-16(26)9-7-15/h2-5,10-12,15-16,26H,6-9H2,1H3

InChI Key

ZQUSFAUAYSEREK-UHFFFAOYSA-N

SMILES

COC1=NC=CC(=N1)C2=C(N=CN2C3CCC(CC3)O)C4=CC=C(C=C4)F

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

SB 239063
SB-239063
trans-1-(4-hydroxycyclohexyl)-4-(4-fluorophenyl)-5-(2-methoxypyridimidin-4-yl)imidazole

Canonical SMILES

COC1=NC=CC(=N1)C2=C(N=CN2C3CCC(CC3)O)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.